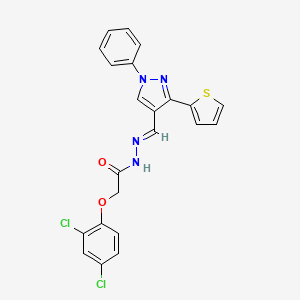

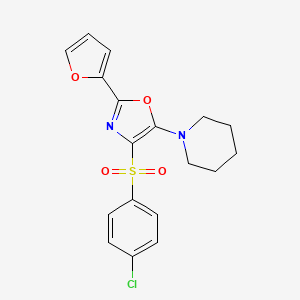

![molecular formula C21H18FN3S B2682269 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207023-83-3](/img/structure/B2682269.png)

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

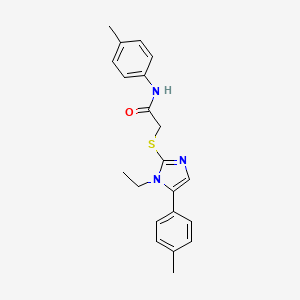

Pyrazolo[1,5-a]pyrazines are a class of compounds that have been studied for their potential medicinal properties . They are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the rings contain nitrogen (N) and carbon © atoms.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives typically includes a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one nitrogen atom in the pyrazine ring .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazine derivatives can undergo various chemical reactions. For instance, they can participate in [3 + 2]-cycloaddition reactions under basic conditions . They can also undergo site-selective cross-coupling reactions .Applications De Recherche Scientifique

Anticancer Activity

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine and related compounds have shown significant potential in anticancer research. For instance, 6-Fluorobenzo[b]pyran-4-one and its derivatives, including pyrazole and pyrimidine thione derivatives, have demonstrated anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds displaying significant inhibitory concentration values (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Activity

Compounds related to 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have also been researched for their antimicrobial properties. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and shown to possess antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). Additionally, fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs have been identified as new classes of antimicrobial and anti-tuberculosis agents, with certain compounds showing significant activity against various strains including Mycobacterium tuberculosis (Sowmya, Poojary, Kumar, Vishwanatha, & Shetty, 2017).

Photovoltaic Applications

In the field of material science, particularly photovoltaics, thieno[3,4-b]pyrazine-based monomers and related compounds have been synthesized and utilized in photovoltaic devices. These compounds exhibit varying optical properties, electrochemical behavior, and energy levels, making them suitable for application in photovoltaic performance (Zhou, Cong, Yamakawa, Wei, Nakamura, Tajima, Yang, & Hashimoto, 2010).

Antipsychotic Potential

Some derivatives of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have been explored for their antipsychotic potential. A particular study describes the synthesis and pharmacological evaluation of a series of compounds with hydroxy and imine functionalities, which exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Antioxidant Properties

Another area of research includes the exploration of pyrazole derivatives for their antioxidant properties. A study synthesizing a series of 3,5-dimethyl-1H-pyrazole derivatives demonstrated significant in vitro antioxidant activities, highlighting the potential of these compounds in oxidative stress-related therapies (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIVRXSMCWREMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

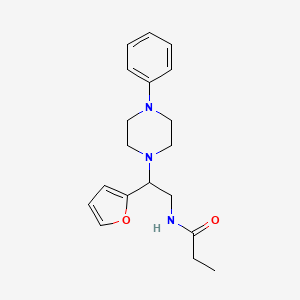

![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)

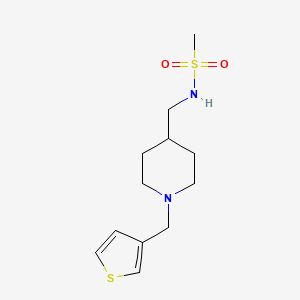

![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)

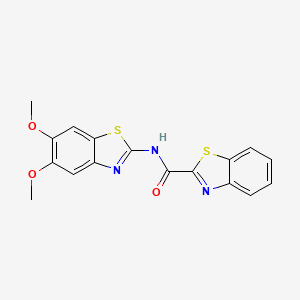

![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)

![2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682201.png)